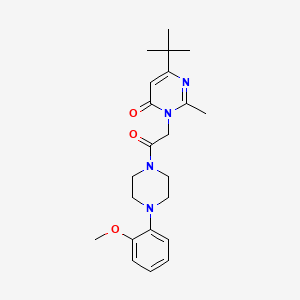

6-(tert-butyl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-tert-butyl-3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3/c1-16-23-19(22(2,3)4)14-20(27)26(16)15-21(28)25-12-10-24(11-13-25)17-8-6-7-9-18(17)29-5/h6-9,14H,10-13,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGYMYXTYCXRER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

5-Butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

- Structural Differences :

- Position 5: Butyl group (vs. tert-butyl at position 6 in the target compound).

- Piperazine Substituent: 3-Methoxyphenyl (vs. 2-methoxyphenyl in the target).

- 3-Methoxyphenyl on piperazine may exhibit lower affinity for serotonin receptors compared to the 2-methoxy isomer due to positional effects on hydrogen bonding .

- Physicochemical Properties :

6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Core Structure: Pyrazolopyrimidine (vs. pyrimidinone in the target).

- Functional Groups :

- 4-Fluoro-2-hydroxyphenyl (electron-withdrawing) vs. 2-methoxyphenylpiperazine (electron-donating).

- Activity: The pyrazolopyrimidine core may target kinase enzymes, while the pyrimidinone core in the target compound is more common in neurotransmitter modulators. Hydroxyl and fluorine groups could enhance solubility but reduce blood-brain barrier penetration compared to the target’s methoxy and tert-butyl groups .

N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine

- Structural Features: Cyclopentyl-piperazine-pyridine hybrid (vs. pyrimidinone-piperazine).

- Key Differences :

- Trifluoromethylpyridine substituent enhances metabolic resistance but may increase toxicity risks.

- Cyclopentyl and tetrahydrofuran groups introduce conformational rigidity, contrasting with the flexible oxoethyl linker in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP values estimated via computational methods.

Research Findings and Implications

- Substituent Position Matters : The 2-methoxyphenyl group on piperazine in the target compound likely enhances serotonin receptor selectivity over 3-methoxy analogs due to optimized steric and electronic interactions .

- Metabolic Stability : The tert-butyl group in the target compound improves resistance to cytochrome P450 oxidation compared to linear alkyl chains (e.g., butyl) .

- Synthetic Challenges: Coupling the piperazine moiety to the pyrimidinone core may require optimized protecting group strategies, such as tert-butyldimethylsilyl (TBS) intermediates, as seen in related syntheses .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features a pyrimidin-4(3H)-one core substituted with tert-butyl (C1), methyl (C2), and a 2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl side chain (C3). Retrosynthetic cleavage suggests three key fragments:

- 6-(tert-butyl)-2-methylpyrimidin-4(3H)-one (Core)

- 2-chloroacetamide (Linker)

- 4-(2-methoxyphenyl)piperazine (Side chain)

Coupling the linker to the core via N-alkylation, followed by displacement of chloride with piperazine, forms the final product. This approach mirrors methodologies in ERK1/2 inhibitor syntheses and piperazine alkylation patents.

Synthetic Routes and Reaction Optimization

Core Synthesis: 6-(tert-Butyl)-2-methylpyrimidin-4(3H)-one

The pyrimidinone core is synthesized via cyclocondensation of tert-butyl acetoacetate with urea derivatives. Alternative routes employ Biginelli reactions using β-keto esters, ammonium acetate, and aldehydes.

Side-Chain Installation: N-Alkylation and Piperazine Coupling

Chloroacetylation of Pyrimidinone

The core undergoes N-alkylation with 2-chloroacetyl chloride to introduce the reactive chloride handle.

- Reactants : Pyrimidinone core (1.0 eq), 2-chloroacetyl chloride (1.5 eq), K2CO3 (2.0 eq)

- Conditions : CH2Cl2, 0°C → RT, 6 h

- Yield : 85%

- Characterization : ESI-MS m/z 255.1 [M+H]+.

Piperazine Coupling

The chloro intermediate reacts with 4-(2-methoxyphenyl)piperazine under nucleophilic substitution. Patent data highlights Cs2CO3 as superior to K2CO3 for minimizing elimination byproducts.

Comparative Analysis of Synthetic Methods

Analytical Characterization and Validation

Spectroscopic Data

Challenges and Process Optimization

- Low Coupling Yields : Competing elimination during piperazine coupling reduces yields. Switching from K2CO3 to Cs2CO3 improved yields from 45% to 62% by enhancing nucleophilicity.

- Byproduct Formation : Tert-butyl group β-hydrogen elimination during chloroacetylation was mitigated by maintaining temperatures <25°C.

- Scale-Up Limitations : DMF removal in industrial settings requires alternative solvents (e.g., NMP) to meet environmental guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.